molecular formula C8H6BrF3O B2924000 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene CAS No. 1261840-23-6

2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene

Cat. No. B2924000
CAS RN: 1261840-23-6
M. Wt: 255.034
InChI Key: HYFSTIBHUHKZAE-UHFFFAOYSA-N
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Description

Compounds like “2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene” belong to a class of organic compounds known as halogenated benzenes. They contain a benzene substituted at one or more positions by a halogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves halogenation, a chemical reaction that incorporates a halogen atom into a molecule . The specifics of the synthesis would depend on the exact compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound like this would include a benzene ring (a hexagonal ring of carbon atoms) with various substituents attached, including a bromomethyl group, a difluoromethoxy group, and a fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving halogenated benzenes can be quite diverse, depending on the other functional groups present in the molecule. They might undergo nucleophilic aromatic substitution reactions or be involved in the formation of Grignard reagents .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility would depend on the exact structure of the compound .

Scientific Research Applications

Organometallic Chemistry and Catalysis

Fluorobenzenes like 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents influence the compound's ability to donate π-electron density to metal centers, making them weakly binding ligands or non-coordinating solvents. This property facilitates their use in well-defined complexes and catalytic applications, including C-H and C-F bond activation reactions, which are crucial for organic synthesis advancements (Pike, Crimmin, & Chaplin, 2017).

Synthesis and Chemical Reactions

Compounds like 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene serve as key intermediates in synthesizing complex molecules. For example, improved synthesis techniques have been developed for derivatives of fluorobenzenes, highlighting their role in creating pharmaceuticals and agrochemicals. The synthesis processes often involve steps like nitration, reduction, diazotization, and bromination, underscoring the compound's versatility in organic chemistry (Song Yan-min, 2007).

Photoredox Catalysis

The development of new protocols for tri- and difluoromethylation of various molecular skeletons is a vital area of study. Compounds containing fluorobenzenes are explored for their potential in photoredox catalysis, a promising strategy for radical reactions through visible-light-induced single-electron-transfer processes. This research highlights the significance of designing reaction systems that facilitate efficient and selective radical fluoromethylation, a technique beneficial for synthesizing organofluorine compounds with high pharmaceutical and agrochemical relevance (Koike & Akita, 2016).

Fluorination Techniques

Direct fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene exemplifies the utility of fluorobenzenes in introducing fluorine atoms into organic molecules. This method represents a simple, practical approach to achieving fluorinated products, pivotal in enhancing the properties of pharmaceuticals and other functional materials (Kitamura et al., 2011).

Lithium-Ion Batteries

The compound 4-bromo-2-fluoromethoxybenzene, similar in structure to 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene, has been studied as a bi-functional electrolyte additive for lithium-ion batteries. It demonstrates the ability to form a polymer film upon electrochemical polymerization, preventing voltage rise when overcharging and enhancing thermal stability, which is crucial for the safety and efficiency of lithium-ion batteries (Zhang Qian-y, 2014).

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, if it’s used as a pharmaceutical, the mechanism would involve its interaction with biological targets .

Safety and Hazards

Like all chemicals, handling “2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene” would require appropriate safety measures. The specific hazards would depend on the compound’s properties .

properties

IUPAC Name

2-(bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-4-5-3-6(10)1-2-7(5)13-8(11)12/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFSTIBHUHKZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene

CAS RN

1261840-23-6
Record name 2-(bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene
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